1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate
Overview
Description
“1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate” is a chemical compound with the molecular formula C16H24O10 . It has a molecular weight of 376.36 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:CCOC1(C)O[C@@H]2OC@H=O)C@@H=O)C@H=O)[C@@H]2O1
. Physical And Chemical Properties Analysis
This compound has an optical activity of [α]20/D -14°, c = 0.2 in chloroform . Its melting point is 101-103°C (lit.) .Scientific Research Applications
Synthesis and Derivatives
The synthesis and properties of various derivatives of 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate and related compounds have been studied extensively. One study focused on the preparation of 1, 2-Dideoxy-1, 2-dithioimidocarbonyl-β-D-mannopyranose and its acyl derivatives, highlighting the chemical transformations and yield optimization of these derivatives (Ishiguro & Tejima, 1968). Another research detailed the kinetic acetonation of D-mannose, discussing the preparation of isopropylidene derivatives and the reaction's specifics, providing insights into different substitution modes and protecting strategies for D-mannose (Gelas & Horton, 1978).
Stereoselective Synthesis and Applications
Various strategies for stereoselective synthesis involving mannosyl donors and acceptors have been explored, showcasing the synthesis of complex glycoprotein structures and oligosaccharides. A study illustrated the preparation of 1-O-Allyloxycarbonyl (or ethyloxycarbonyl)-2-azido-2-deoxy-3-O-benzyl (or allyl, or benzoyl)-4,6-O-isopropylidene-beta-d-mannopyranose derivatives, demonstrating efficient synthesis of a trisaccharide, a fragment of the O10 antigen from Acinetobacter baumannii (Zhang et al., 2007). Another research outlined the synthesis of a complex repeating unit of the Salmonella Thompson, employing glycosylation methods and showcasing the versatility of mannosyl donors (Garegg & Häullgren, 1992).
Chemical Reactions and Mechanisms
Insights into the chemical reactions and mechanisms of glycosylation, a key process in the field of glycochemistry, have been provided. The study discussed the beta-mannopyranosides, detailing the empirical interpretations of glycosylation mechanisms and the development of control elements for direct entry into the beta-mannopyranosides (Crich, 2010). This understanding is crucial for synthesizing complex sugar structures and enhancing the stereoselectivity of glycosylation reactions.
properties
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11-,12-,13+,14+,15+,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLUAFHNLHIND-RQPDNDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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